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Compound of Interest

Compound Name: Remibrutinib

A deep dive into the efficacy and safety of the novel BTK inhibitor, remibrutinib, for chronic
spontaneous urticaria, with a comparative look at alternative therapies.

This guide provides a comprehensive analysis of the Phase 2b clinical trial data for
remibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, in the treatment of chronic
spontaneous urticaria (CSU). Designed for researchers, scientists, and drug development
professionals, this document summarizes key quantitative data, outlines experimental
protocols, and visually represents the underlying signaling pathways to offer a clear
comparison with existing and emerging therapies for CSU.

Mechanism of Action: Targeting the Root of
Urticaria

Remibrutinib is a highly selective, oral BTK inhibitor.[1][2] BTK is a crucial signaling enzyme in
the activation of mast cells and basophils, which are key drivers of the inflammatory response
in CSU.[3][4] By blocking BTK, remibrutinib effectively inhibits the release of histamine and
other pro-inflammatory mediators, thereby reducing the symptoms of urticaria, such as itching
and hives.[3][5]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b610443?utm_src=pdf-interest
https://www.benchchem.com/product/b610443?utm_src=pdf-body
https://www.benchchem.com/product/b610443?utm_src=pdf-body
https://www.benchchem.com/product/b610443?utm_src=pdf-body
https://www.researchgate.net/figure/BTK-signal-transduction-pathways-Brutons-tyrosine-kinase-BTK-regulates-multiple_fig1_364236029
https://pubmed.ncbi.nlm.nih.gov/36096203/
https://genentech-clinicaltrials.com/en/trials/infectious-diseases/a-study-to-evaluate-the-long-term-safety-and-efficacy-o-90506.html
https://forpatients.roche.com/content/patient-platform/global/en/trials/infectious-diseases/a-study-to-evaluate-the-long-term-safety-and-efficacy-o-90506.pdf
https://www.benchchem.com/product/b610443?utm_src=pdf-body
https://genentech-clinicaltrials.com/en/trials/infectious-diseases/a-study-to-evaluate-the-long-term-safety-and-efficacy-o-90506.html
https://clinicaltrials.gov/study/NCT06868212
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Activates
Remibrutinib
/

/
Activates /’Inhibits
/

Activates

Activate

Degranulation

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b610443?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Clinical Trial Data: Remibrutinib in Chronic
Spontaneous Urticaria

The Phase 2b clinical trial (NCT03926611) was a randomized, double-blind, placebo-
controlled, dose-finding study that evaluated the efficacy and safety of remibrutinib over 12
weeks in patients with CSU who were inadequately controlled by second-generation H1-
antihistamines.[2]

Table 1: Change from Baseline in Weekly Urticaria

Activity Score (UAS7) at Week 4

Treatment Group Mean Change from Baseline in UAS7
Placebo 54

Remibrutinib 10 mg once daily -19.1

Remibrutinib 35 mg once daily -19.1

Remibrutinib 100 mg once daily -14.7

Remibrutinib 10 mg twice daily -16.0

Remibrutinib 25 mg twice daily -20.0

Remibrutinib 100 mg twice daily -18.1

Data from Maurer M, et al. J Allergy Clin Immunol. 2022.[2]

Table 2: Proportion of Patients Achieving Complete
Response (UAS7=0) and Well-Controlled Disease
(UAS7<6) at Week 12
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Treatment Group Patients with UAS7=0 (%) Patients with UAS7<6 (%)
Placebo 14.3 28.6
Remibrutinib 10 mg once daily  26.7 38.3
Remibrutinib 35 mg once daily  30.4 47.8
Remibrutinib 100 mg once

_ 28.9 44.4
daily
Remibrutinib 10 mg twice daily  31.8 52.3
Remibrutinib 25 mg twice daily  41.9 55.8
Remibrutinib 100 mg twice

295 47.7

daily

Data from a 2022 presentation at the 31st EADV Annual Congress.

A 52-week, open-label extension study (NCT04109313) of the Phase 2b trial demonstrated
sustained efficacy and a favorable safety profile for long-term treatment with remibrutinib 100
mg twice daily.[6] At week 52, over 50% of patients achieved a complete response (UAS7=0),
and the treatment was well-tolerated.[6]

Comparative Analysis with Alternative Therapies

The current standard of care for CSU includes second-generation H1-antihistamines, with
omalizumab (an anti-IgE monoclonal antibody) as a second-line therapy.[6] Other emerging
treatments include different BTK inhibitors and biologics targeting other inflammatory pathways.

Table 3: Comparison of Efficacy Endpoints for
Remibrutinib and Competitor Drugs in CSU
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Drug Trial Phase Primary Endpoint Result
Statistically significant
S Change from baseline  improvement across
Remibrutinib Phase 2b ]
in UAS7 at Week 4 all doses vs. placebo.
[2]
Change from baseline o o
) ) Statistically significant
) Phase 3 (ASTERIA 1 & in weekly ltch Severity o
Omalizumab reduction in ISS vs.
II, GLACIAL) Score (ISS) at Week
placebo.[7]
12
) Superior to placebo
o Phase 3 (PEARL 1 & Change from baseline )
Ligelizumab but not superior to

2)

in UAS7 at Week 12

omalizumab.[8]

Fenebrutinib

Phase 2

Change from baseline
in UAS7 at Week 8

Dose-dependent
improvements, with
the 150mg daily and
200mg twice daily
doses meeting the

primary endpoint.[9]

Experimental Protocols
Remibrutinib Phase 2b Trial (NCT03926611)

Methodology
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Study Design: This was a multicenter, randomized, double-blind, placebo-controlled, parallel-
group, dose-finding study.[2]

Participant Population: The trial enrolled adult patients (18 years or older) with a diagnosis of
CSU for at least 6 months, who remained symptomatic despite treatment with second-
generation H1-antihistamines.[10] Key inclusion criteria included a weekly Urticaria Activity
Score (UAS7) of 216 and a weekly Hives Severity Score (HSS7) of =8 at baseline.[10]

Intervention: Patients were randomized to one of six remibrutinib dosing regimens or placebo,
administered orally for 12 weeks.[2]

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b610443?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/36096203/
https://clinconnect.io/trials/NCT06868212
https://clinconnect.io/trials/NCT06868212
https://www.benchchem.com/product/b610443?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/36096203/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Co.m.parat.i\./e

Check Availability & Pricing

Endpoints: The primary endpoint was the change from baseline in UAS7 at week 4. Secondary
endpoints included the change from baseline in UAS7 at week 12, and the proportion of
patients achieving a UAS7 score of 0 (complete response) and <6 (well-controlled disease).[2]

Conclusion

The Phase 2b clinical trial data for remibrutinib demonstrates its potential as a rapid-acting
and effective oral treatment for patients with chronic spontaneous urticaria that is not
adequately controlled by antihistamines. The favorable safety profile observed in both the initial
12-week study and the 52-week extension further supports its development. When compared
to other available and emerging therapies, remibrutinib’s oral administration and strong
efficacy data position it as a promising future option in the management of CSU. Further Phase
3 studies will be crucial to confirm these findings and fully establish its place in the therapeutic
landscape.
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 To cite this document: BenchChem. [Remibrutinib Phase 2b Clinical Trial: A Comparative
Analysis for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610443#analysis-of-remibrutinib-phase-2b-clinical-
trial-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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